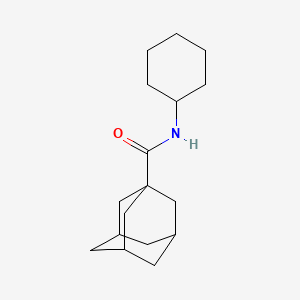
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-2-butene with a suitable catalyst, such as Grubbs’ second generation catalyst, to yield the desired product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar principles to optimize efficiency and scalability.
Chemical Reactions Analysis
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride has been extensively studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell growth and apoptosis induction. Laboratory studies typically involve treating cancer cell lines with varying concentrations of the compound and assessing cell viability, proliferation, and apoptosis rates using techniques such as MTT assays, flow cytometry, and Western blotting. The compound has shown promise in inhibiting activator protein-1 (AP-1), a transcription factor involved in cell growth and differentiation, and inducing apoptosis in specific cancer cell types.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride involves the inhibition of activator protein-1 (AP-1), which plays a crucial role in cell growth and differentiation. By inhibiting AP-1, the compound disrupts the transcriptional regulation of genes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.
Comparison with Similar Compounds
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride can be compared with other similar compounds, such as indole derivatives, which also exhibit significant biological activity . Indole derivatives are known for their diverse applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties. The uniqueness of this compound lies in its specific mechanism of action and its potential to inhibit AP-1, which sets it apart from other compounds with similar structures.
Similar compounds include:
- Indole-3-carbinol
- 3,3’-Diindolylmethane
- Indole-2-carboxylic acid
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKSBFXHMWPQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCC(CC2=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
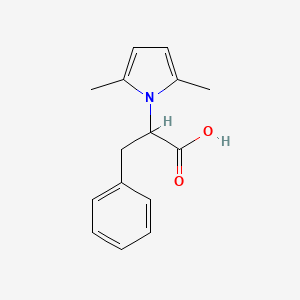
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide](/img/structure/B2754715.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine](/img/structure/B2754716.png)
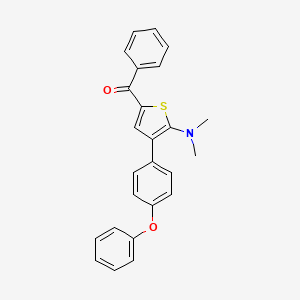
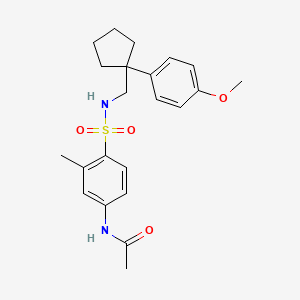

![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
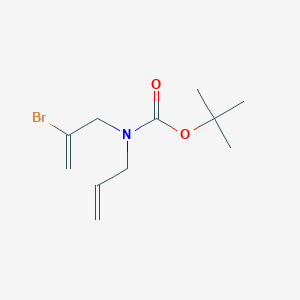
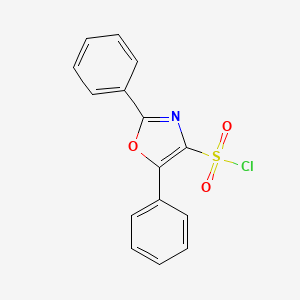
![3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2754726.png)
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
